FLT3-ITD Mutant Biochemical Potency: ~4 nM IC50 vs. TCS 359 at 42 nM (~10-Fold Differential)
In cell-free biochemical assays, 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide inhibits recombinant human FLT3-ITD mutant with an IC50 of 3.80–4.00 nM [1][2]. By comparison, the commercially available FLT3 reference inhibitor TCS 359 (CAS 301305-73-7) exhibits an IC50 of 42 nM against FLT3 under comparable biochemical conditions . This represents an approximately 10-fold greater biochemical potency for the target compound against the clinically relevant ITD-mutant isoform. The assay used for the target compound employed human FLT3-ITD mutant preincubated with enzyme for 20 minutes followed by [gamma-33P]ATP addition and measurement after 120 minutes by filter binding [2].
| Evidence Dimension | IC50 against FLT3-ITD mutant in biochemical assay |
|---|---|
| Target Compound Data | IC50 = 3.80–4.00 nM |
| Comparator Or Baseline | TCS 359 (CAS 301305-73-7): IC50 = 42 nM against FLT3 |
| Quantified Difference | Approximately 10-fold greater potency for the target compound vs. TCS 359 |
| Conditions | Target compound: human FLT3-ITD mutant, [gamma-33P]ATP, 20 min preincubation, 120 min incubation, filter binding. TCS 359: FLT3 biochemical assay (Tocris Bioscience specification). |
Why This Matters
Higher biochemical potency against FLT3-ITD enables use of lower compound concentrations in cellular and in vivo experiments, reducing solvent-related cytotoxicity and minimizing off-target kinase engagement at experimental working concentrations.
- [1] BindingDB Entry BDBM50453195 (CHEMBL4202430). Affinity Data: IC50 = 4 nM. Assay: Inhibition of N-terminal GST/His6-fused recombinant human FLT3 (R571 to S993 residues) ITD mutant expressed in Sf9 insect cells. View Source
- [2] BindingDB Entry BDBM50411254 (CHEMBL5270690). Affinity Data: IC50 = 3.80 nM. Assay: Inhibition of human FLT3-ITD mutant preincubated with enzyme for 20 min followed by [gamma-33P]ATP addition and measured after 120 min by filter binding. View Source
